(5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a 3-chlorophenyl isothiocyanate with an appropriate amine to form a thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization with a carbonyl compound, such as an aldehyde or ketone, to form the thiazolidinone ring.
Benzylidene Formation: The final step involves the condensation of the thiazolidinone with 4-(octyloxy)benzaldehyde under basic conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzylidene derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(3-chlorophenyl)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one: Lacks the octyloxy group, which may affect its solubility and biological activity.
(5Z)-3-(3-chlorophenyl)-5-[4-(methoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxy group instead of an octyloxy group, potentially altering its chemical properties.
Uniqueness
The presence of the octyloxy group in (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one enhances its lipophilicity, which can improve its ability to penetrate biological membranes and increase its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H26ClNO2S2 |
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Molecular Weight |
460.1 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26ClNO2S2/c1-2-3-4-5-6-7-15-28-21-13-11-18(12-14-21)16-22-23(27)26(24(29)30-22)20-10-8-9-19(25)17-20/h8-14,16-17H,2-7,15H2,1H3/b22-16- |
InChI Key |
HZTMQDWYXOWZIJ-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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